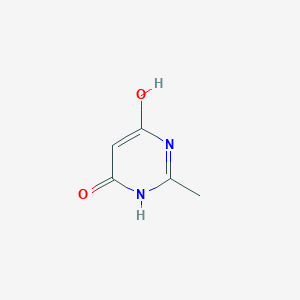

4,6-Dihydroxy-2-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSGVKFIQZZFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193507 | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-22-5, 40497-30-1 | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2-methylpyrimidine, a key heterocyclic organic compound. It details the chemical and physical properties, outlines established synthesis protocols, and explores its significant role as a versatile precursor in the development of pharmaceutical agents and other commercially important chemical entities. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Methyl-4,6-pyrimidinediol and 2-methyl-4,6-dihydroxypyrimidine, is a pyrimidine (B1678525) derivative with the CAS Number 40497-30-1 . Its fundamental properties are summarized in the table below. The compound typically appears as a white to light beige or pale yellow crystalline powder. It exhibits high thermal stability, with a melting point exceeding 300 °C, and is soluble in sodium hydroxide.

| Property | Value | Reference(s) |

| CAS Number | 40497-30-1 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White to pale cream or pale pink powder | [2] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in sodium hydroxide | [3] |

| Purity | ≥98.5% (Silylated GC) | [2] |

| FTIR | Conforms to structure | [2] |

Synthesis of this compound

The primary synthesis route for this compound involves the condensation of an amidine with a malonic ester derivative under alkaline conditions.

General Experimental Protocol

A widely cited method for the synthesis of this compound is the reaction of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of sodium methoxide (B1231860).

Materials:

-

Sodium methoxide

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

Hydrochloric acid (4mol/L)

-

Ice

Procedure:

-

Under an ice bath, sodium methoxide is added to methanol with stirring until dissolved.

-

Dimethyl malonate and acetamidine hydrochloride are then added to the solution.

-

The ice bath is removed, and the reaction mixture is warmed to 18-25 °C and stirred for 3-5 hours. The solution will appear as a creamy white mixture.

-

Following the reaction, methanol is removed via reduced pressure distillation.

-

Water is added to dissolve the resulting solid.

-

The pH of the solution is adjusted to 1-2 with 4mol/L hydrochloric acid, leading to the precipitation of a white solid.

-

The mixture is stirred at 0 °C for 3-5 hours to facilitate crystallization.

-

The white solid product, this compound, is collected by suction filtration, washed with ice water and ice-cold methanol, and then dried.

This process is known to produce yields of approximately 86-87%.

Synthesis Workflow Diagram

Caption: Precursor role in Dasatinib synthesis.

Biological Activity and Applications

While this compound is primarily utilized as a chemical intermediate, the broader class of pyrimidine derivatives exhibits a wide range of biological activities. [4]It is important to note that specific biological activity data, such as IC50 or MIC values, for this compound itself are not extensively reported in publicly available literature. Its utility in drug development stems from its role as a scaffold that is further functionalized to create potent and selective bioactive molecules.

Research indicates that this compound is used in the development of antiviral and antibacterial agents, as well as in studies related to enzyme inhibition. [4]The pyrimidine core is a common feature in many therapeutic agents, and derivatives of this compound are investigated for their potential as:

-

Anticancer Agents: As a precursor to Dasatinib, its importance in oncology is well-established. [5]* Antiviral and Antibacterial Agents: The pyrimidine scaffold can be modified to target various enzymes and cellular processes essential for viral and bacterial replication. [4]

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established and efficient synthesis protocols, make it a valuable starting material. While direct biological activity is not its primary feature, its role as a key precursor in the synthesis of high-value molecules, most notably the anticancer drug Dasatinib, underscores its importance for researchers and professionals in the field of drug development. Further research into novel derivatives of this compound may lead to the discovery of new therapeutic agents with diverse pharmacological profiles.

References

- 1. 4,6-二羟基-2-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine from Diethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791), a crucial intermediate in the pharmaceutical and explosives industries. The primary synthetic route detailed herein involves the condensation of diethyl malonate with acetamidine (B91507), a robust and widely utilized method. This document offers detailed experimental protocols, a comparative analysis of reaction conditions, and visual diagrams to elucidate the synthesis workflow.

Introduction

This compound, also known as 2-methyl-4,6-pyrimidinediol, is a heterocyclic compound with significant applications. In the pharmaceutical sector, it serves as a key precursor for the synthesis of various therapeutic agents, including certain anticancer drugs.[1] Its structural features also make it a valuable starting material in the production of high-energy density materials like 1,1-diamino-2,2-dinitroethylene (B1673585) (DADNE, FOX-7), an insensitive explosive.[1][2] The compound is a white to light beige amorphous powder with a melting point exceeding 300°C and a molecular formula of C5H6N2O2.[1]

The most common and economically viable synthesis of this compound involves the condensation reaction between diethyl malonate and acetamidine hydrochloride in an alkaline medium.[1][2] This guide will delve into the specifics of this reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.

Reaction Scheme and Mechanism

The fundamental reaction for the synthesis of this compound is a cyclocondensation reaction. Diethyl malonate reacts with acetamidine in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide. The base deprotonates the active methylene (B1212753) group of diethyl malonate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom of the acetamidine. Subsequent intramolecular cyclization and elimination of ethanol (B145695) lead to the formation of the pyrimidine (B1678525) ring. The final product is typically obtained after acidification of the reaction mixture.

Experimental Protocols

Below are detailed experimental protocols adapted from various studies. These protocols highlight different reaction conditions and scales, providing flexibility for researchers.

Protocol 1: General Laboratory Scale Synthesis

-

Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a lid and reflux condenser, 25.5 g of sodium metal is reacted with 400 mL of dry methanol (B129727) at 20°C.

-

Condensation Reaction: To the freshly prepared sodium methoxide solution, 50 g of acetamidinium (B1228376) chloride and 81 mL of diethyl malonate are added at room temperature.

-

Reflux: The reaction mixture is stirred under reflux conditions for 3 hours.

-

Isolation of Intermediate Salt: The mixture is then cooled to room temperature, and the solid precipitate is filtered and washed with methanol.

-

Acidification and Product Precipitation: The solid is dissolved in water, and the aqueous solution is acidified to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.

-

Final Product Collection: The resulting precipitate of this compound is filtered, washed with water, and dried.

Protocol 2: Optimized Synthesis with Varied Molar Ratios [2][3]

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium methoxide in methanol to achieve a concentration of 18%.

-

Reagent Addition: Add acetamidinium chloride and diethyl malonate with a DEM/Ace·HCl molar ratio of 1.4.

-

Reaction: Stir the mixture at a controlled temperature for 180 minutes.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., 4mol/L HCl) to a pH of 1-2.[4]

-

Crystallization and Isolation: The mixture is cooled to 0°C and stirred for 3-5 hours to facilitate crystallization. The white solid product is then collected by suction filtration, washed with cold water and ice-cold methanol, and dried.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different reaction conditions and their impact on yield.

Table 1: Comparison of Reaction Conditions and Yields

| Diethyl Malonate Derivative | Amidine Salt | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Diethyl malonate | Acetamidinium chloride | Sodium ethoxide | Ethanol | 3 | Reflux | 85 | |

| Diethyl malonate | Acetamidinium chloride | Sodium methoxide | Methanol | 3 | Reflux | 88.5 | [2][3] |

| Dimethyl malonate | Acetamidine hydrochloride | Sodium methoxide | Methanol | 3-5 | 18-25 | 86-87 | [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H6N2O2 | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White to light beige amorphous powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in sodium hydroxide | [1] |

| pKa (predicted) | 9.42 ± 0.20 | [1] |

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from diethyl malonate.

Caption: General workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and key stages of the synthesis process.

Caption: Logical steps in the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate and acetamidine is a well-established and efficient method. By carefully controlling reaction parameters such as the choice of base, solvent, temperature, and reaction time, high yields of the desired product can be consistently achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this valuable intermediate. Further optimization studies can also be beneficial to reduce reaction times and costs, making the process more economical for industrial-scale production.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering [jst.lqdtu.edu.vn]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

Tautomeric Forms of 4,6-Dihydroxy-2-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-2-methylpyrimidine (B75791), a key heterocyclic compound, is a critical intermediate in the synthesis of a variety of biologically active molecules and energetic materials. Its chemical behavior and reactivity are profoundly influenced by its tautomeric equilibrium. This technical guide provides a comprehensive analysis of the potential tautomeric forms of this compound, detailing the theoretical framework of its keto-enol and zwitterionic equilibria. While specific experimental quantitative data for this molecule is sparse in publicly available literature, this document extrapolates from established principles of pyrimidine (B1678525) chemistry and studies on analogous compounds. Standardized experimental protocols for the characterization of these tautomers using nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and computational chemistry are presented. This guide is intended to be a foundational resource for researchers engaged in the study and application of this compound in medicinal chemistry, drug development, and materials science.

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and molecular biology. The tautomeric state of these molecules is of paramount importance as it dictates their physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and, consequently, their biological activity and interactions with molecular targets. This compound (CAS 40497-30-1) is a versatile precursor in the synthesis of pharmaceuticals, such as certain anticancer agents, and is also used in the production of high-energy density materials.[1] Its utility stems from the reactivity of its dihydroxy-pyrimidine core, which is governed by a complex tautomeric landscape. Understanding the predominant tautomeric forms and their relative stabilities in different environments is crucial for rational drug design, synthesis optimization, and predicting the behavior of its derivatives.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms of the pyrimidine ring. The primary tautomers include the dienol, keto-enol, diketo, and zwitterionic forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

-

Dienol form (A): this compound

-

Keto-enol form (B): 6-Hydroxy-2-methylpyrimidin-4(3H)-one

-

Diketo form (C): 2-Methylpyrimidine-4,6(1H,5H)-dione

-

Zwitterionic forms (D, E): These forms arise from internal acid-base chemistry.

The relative stability of these tautomers is a key determinant of the molecule's overall properties. Generally, in aqueous solutions and polar solvents, the keto and zwitterionic forms of hydroxypyrimidines are favored over the enol forms.

Caption: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomeric Equilibrium (Illustrative)

Due to the limited availability of specific experimental data for this compound in the literature, the following tables present hypothetical quantitative data derived from computational studies on analogous pyrimidine systems. This data is for illustrative purposes to demonstrate expected trends and how results from such studies would be presented.

Table 1: Calculated Relative Energies and Gibbs Free Energies of Tautomers in Different Solvents (Hypothetical Data)

| Tautomer | Solvent | Computational Method | Basis Set | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Dienol (A) | Gas Phase | DFT (B3LYP) | 6-311++G(d,p) | +5.8 | +6.2 |

| Keto-enol (B) | Gas Phase | DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) | 0.0 (Reference) |

| Diketo (C) | Gas Phase | DFT (B3LYP) | 6-311++G(d,p) | +2.1 | +1.8 |

| Dienol (A) | Water (PCM) | DFT (B3LYP) | 6-311++G(d,p) | +7.5 | +7.9 |

| Keto-enol (B) | Water (PCM) | DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) | 0.0 (Reference) |

| Diketo (C) | Water (PCM) | DFT (B3LYP) | 6-311++G(d,p) | -1.5 | -1.9 |

Table 2: Estimated Tautomer Population Percentages at 298.15 K (Hypothetical Data)

| Tautomer | Gas Phase (%) | Water (%) |

| Dienol (A) | < 1 | < 1 |

| Keto-enol (B) | 96 | 4 |

| Diketo (C) | 4 | 96 |

Experimental Protocols for Tautomer Analysis

The following are detailed methodologies for key experiments used in the study of tautomerism in dihydroxypyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.

Objective: To determine the tautomeric equilibrium of this compound in different solvents.

Instrumentation:

-

A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Prepare solutions of this compound (approximately 10-20 mg/mL) in various deuterated solvents (e.g., DMSO-d6, D2O, CDCl3).

-

Ensure complete dissolution. Gentle heating or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR:

-

Acquire standard ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

-

The chemical shifts of the C5-H and any N-H or O-H protons will be indicative of the tautomeric form.

-

-

¹³C NMR:

-

Acquire proton-decoupled ¹³C NMR spectra.

-

The chemical shifts of the carbonyl carbons (C4 and C6) are particularly diagnostic, appearing in the range of 150-170 ppm for keto forms, while carbons bonded to hydroxyl groups in enol forms will be further downfield.

-

-

Variable Temperature (VT) NMR:

-

Acquire ¹H NMR spectra over a range of temperatures to investigate the thermodynamics of the tautomeric equilibrium.

-

Data Analysis:

-

Identify the signals corresponding to each tautomer.

-

Integrate the signals of the C5-H proton for each tautomer to determine their relative populations.

-

The equilibrium constant (Keq) can be calculated from the ratio of the integrals.

-

For VT-NMR, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption maxima (λmax).

Objective: To monitor the tautomeric equilibrium of this compound as a function of solvent polarity and pH.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, water).

-

Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, water) to assess the effect of solvent polarity.

-

For pH studies, prepare a series of buffered solutions across a range of pH values.

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a wavelength range of approximately 200-400 nm.

-

Use quartz cuvettes with a 1 cm path length.

-

Use the pure solvent or buffer as a blank.

Data Analysis:

-

Identify the λmax for each tautomer. Keto forms typically have a λmax at longer wavelengths than enol forms.

-

Changes in the position and intensity of the absorption bands with solvent or pH indicate a shift in the tautomeric equilibrium.

-

Isosbestic points in the spectra suggest a two-component equilibrium.

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.

Objective: To calculate the relative energies and thermodynamic properties of the tautomers of this compound.

Caption: A typical DFT-based computational workflow for analyzing tautomeric stability.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Level of Theory: A hybrid functional such as B3LYP is a common choice.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is generally adequate.

-

Solvent Effects: The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be used to simulate the influence of different solvents.

-

Thermodynamic Properties: Calculate the Gibbs free energy (G) to determine the relative stability of tautomers at a given temperature.

Synthetic Utility and Logical Workflow

The primary application of this compound is as a synthetic intermediate. A crucial transformation is its conversion to 4,6-dichloro-2-methylpyrimidine, a versatile building block for the synthesis of various pharmaceuticals, including kinase inhibitors.[2] This highlights the importance of understanding the reactivity of the tautomeric forms, as the hydroxyl groups must be in the enol form to be susceptible to chlorination.

Caption: Synthetic workflow from this compound to biologically active compounds.

Conclusion

This compound exists in a complex equilibrium of tautomeric forms, which is critical to its chemical properties and synthetic applications. While specific quantitative data on its tautomeric distribution remains an area for further experimental investigation, this guide provides a robust framework for its study based on established principles and methodologies applied to analogous pyrimidine systems. The detailed experimental protocols and computational workflows presented herein offer a clear path for researchers to elucidate the tautomeric landscape of this important molecule, thereby enabling more effective utilization in drug discovery and materials science.

References

Spectroscopic Profile of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,6-dihydroxy-2-methylpyrimidine (B75791), a key intermediate in the synthesis of various pharmaceutical compounds and energetic materials. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to assist in the characterization and quality control of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables. It is important to note that this compound can exist in different tautomeric forms, which may influence the observed spectral characteristics. The data presented here corresponds to the most commonly reported form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 2H | OH/NH (exchangeable) |

| ~5.1 | s | 1H | C5-H |

| ~2.2 | s | 3H | C2-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C4/C6 |

| ~158 | C2 |

| ~85 | C5 |

| ~20 | C2-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | O-H and N-H stretching |

| ~1680 | Strong | C=O stretching (keto tautomer) |

| ~1620 | Medium | C=N stretching |

| ~1550 | Medium | C=C stretching |

| ~1450 | Medium | CH₃ bending |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ (Molecular Ion) |

| 84 | ~40 | [M - C₂H₂O]⁺ |

| 57 | ~60 | [C₃H₅O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8223.685 Hz

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038.461 Hz

-

-

Data Processing: The spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Analysis: The spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.

-

Instrumentation: Mass spectra were obtained using a Thermo Scientific GC-MS/MS (TSQ 9000) system with electron ionization (EI).

-

Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis: The mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in drug development and other fields. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of quantitative data in public literature, this guide focuses on providing detailed experimental protocols for determining these critical parameters. The presented methodologies are based on established practices for the analysis of pyrimidine (B1678525) derivatives and active pharmaceutical ingredients.

Introduction

This compound, a derivative of the pyrimidine core structure, serves as a versatile building block in organic synthesis. Its structural features, including the hydroxyl and methyl groups, influence its chemical reactivity, potential for biological activity, and physicochemical properties. The solubility of this compound in various solvent systems is a critical factor for its formulation, purification, and use in biological assays. Similarly, its stability under different environmental conditions, such as pH, temperature, and light, dictates its shelf-life, storage requirements, and potential degradation pathways. This guide aims to equip researchers with the necessary information and methodologies to thoroughly characterize the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| Appearance | White to pale cream or pale pink powder | [1] |

| Melting Point | >300 °C | |

| Assay | 97% |

Solubility Profile

Qualitative Solubility

Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative solubility data, a thermodynamic solubility assay is recommended. This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed, inert vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of dissolved this compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Stability studies are essential to identify potential degradation products and establish appropriate storage conditions.

pH-Dependent Stability

The stability of this compound can be influenced by the pH of the solution. A study on its basicity and protonation in highly acidic media (0.1–99.5% H₂SO₄) indicates that the compound undergoes protonation[5][6]. In aqueous solutions, dimerization can occur, although this process is suppressed in acidic environments[5].

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of a compound under various stress conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

-

Diagram 2: Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on this compound.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

Recommended HPLC Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10-20 µL |

Method Validation:

The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the involvement of this compound in specific signaling pathways. Its primary role described in the literature is that of a chemical precursor for the synthesis of other molecules.

Diagram 3: Logical Relationship of Physicochemical Properties to Drug Development

Caption: Relationship between solubility, stability, and key stages of drug development.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound and has provided detailed experimental protocols for their determination. While quantitative data is sparse, the methodologies outlined herein will enable researchers to generate the necessary data to support their research and development activities. A thorough characterization of these fundamental properties is essential for the successful application of this compound in drug discovery and other scientific endeavors.

References

- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 40497-30-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural characteristics of 4,6-dihydroxy-2-methylpyrimidine (B75791), a key heterocyclic compound with applications in pharmaceutical synthesis. While a definitive, publicly available crystal structure remains to be elucidated, this document provides a comprehensive overview of its synthesis, physicochemical properties, and the anticipated structural features based on related pyrimidine (B1678525) derivatives. Furthermore, it outlines the standard experimental protocol for determining the crystal structure of such organic compounds using single-crystal X-ray diffraction. A critical aspect of its structure, the potential for tautomerism, is also discussed and visualized.

Introduction

This compound, also known as 2-methyl-4,6-pyrimidinediol, is a pyrimidine derivative that serves as a versatile building block in organic synthesis.[1][2] Its utility as a precursor in the preparation of various biologically active molecules underscores the importance of a thorough understanding of its three-dimensional structure.[1] The precise arrangement of atoms in the crystalline state governs its physical and chemical properties, including solubility, stability, and reactivity, which are critical parameters in drug development and manufacturing.

This guide consolidates the available information on this compound and provides a framework for its structural analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [3][4] |

| Molecular Weight | 126.11 g/mol | [3][4] |

| Appearance | White to pale cream or pale pink powder | |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in sodium hydroxide | [5] |

| CAS Number | 40497-30-1 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of an amidine with a malonic ester derivative. A common method involves the reaction of acetamidine (B91507) hydrochloride with diethyl malonate in the presence of a base, such as sodium ethoxide. The general synthetic route is a well-established method for the formation of the pyrimidine ring.

The logical workflow for the synthesis is depicted in the following diagram:

Crystal Structure Analysis

As of the date of this publication, a detailed single-crystal X-ray diffraction study providing the unit cell parameters, space group, and atomic coordinates for this compound is not publicly available. However, the crystal structures of closely related pyrimidine derivatives have been determined, suggesting that single-crystal X-ray diffraction is the definitive method for elucidating its solid-state structure.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound like this compound follows a standardized workflow. The primary steps are outlined below and illustrated in the accompanying diagram.

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. The choice of solvent is critical.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

Tautomerism in this compound

A significant structural feature of 4,6-dihydroxypyrimidines is the potential for tautomerism. The "dihydroxy" form can exist in equilibrium with keto-enol and diketo tautomers. The predominant tautomer in the solid state is influenced by intermolecular interactions, particularly hydrogen bonding. Studies on the related compound 4,6-dihydroxypyrimidine (B14393) have shown the existence of different tautomeric forms in the crystalline state.[6][7] It is highly probable that this compound also exhibits this phenomenon.

The potential tautomeric equilibria are illustrated below:

The determination of the dominant tautomer in the crystal lattice is a key outcome of a single-crystal X-ray diffraction study.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation and public disclosure, this guide provides a robust foundation for researchers and drug development professionals. The synthesis is well-established, and the methodology for crystal structure determination is clear. The potential for tautomerism is a critical structural aspect that will be resolved upon successful crystallographic analysis. The information presented herein is intended to facilitate further research and application of this important synthetic intermediate.

References

- 1. This compound | 40497-30-1 | Benchchem [benchchem.com]

- 2. This compound | 40497-30-1 | D-3570 [biosynth.com]

- 3. This compound | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-二羟基-2-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Keto-Enol Tautomerism in 2-Substituted 4,6-Dihydroxypyrimidines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric landscape of 2-substituted 4,6-dihydroxypyrimidines, including key quantitative data, detailed experimental protocols, and visual workflows to guide researchers in medicinal chemistry and drug development.

The intricate balance of keto-enol tautomerism in 2-substituted 4,6-dihydroxypyrimidines plays a pivotal role in their chemical behavior, influencing their synthesis, reactivity, and, most critically, their biological activity. Understanding and predicting the predominant tautomeric form under various conditions is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomeric equilibria in this class of compounds, supported by available quantitative data, detailed experimental methodologies, and illustrative diagrams.

The Tautomeric Landscape: A Dynamic Equilibrium

2-Substituted 4,6-dihydroxypyrimidines can exist in several tautomeric forms, primarily through keto-enol tautomerization at the 4- and 6-positions of the pyrimidine (B1678525) ring. The principal equilibrium involves the diketo, keto-enol, and dienol forms. Generally, in solution, the diketo form is the predominant species. This preference is influenced by factors such as the nature of the substituent at the 2-position, the solvent polarity, and the pH of the medium.

dot

Caption: Tautomeric equilibrium in 2-substituted 4,6-dihydroxypyrimidines.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Experimentally Determined Predominant Tautomeric Forms of 2-Substituted 4,6-Dihydroxypyrimidines in Solution

| 2-Substituent | Solvent(s) | Predominant Tautomeric Form | Method | Reference |

| -H | DMSO, Water | Diketo | 1H NMR, UV-Vis | [1] |

| -CH3 | Water, H2SO4 solutions | Diketo | UV-Vis | [1] |

| -CH2CH3 | Water, H2SO4 solutions | Diketo | UV-Vis | [1] |

| -NH2 | DMSO | Diketo | 1H NMR | [2] |

Table 2: Computationally Predicted Tautomeric Equilibrium Data for 4,6-Dihydroxypyrimidine (B14393)

| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water | Method | Reference |

| Diketo | 0.00 | 0.00 | DFT | [3] |

| Keto-enol | +4.3 | +1.2 | DFT | [3] |

| Dienol | +10.5 | +5.8 | DFT | [3] |

Note: The diketo form is considered the reference with a relative energy of 0.00 kcal/mol.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the different tautomers often exhibit distinct chemical shifts.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-substituted 4,6-dihydroxypyrimidine in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of 5-10 mg/mL.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit.

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

Acquire a quantitative 13C NMR spectrum with proton decoupling. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbons of interest.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For instance, in the 13C NMR spectrum, the diketo form will show a signal for the C=O group, while the enol form will have a signal for the C-OH group at a different chemical shift.

-

Integrate the non-overlapping signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral ratios. The tautomeric equilibrium constant (KT) can be calculated as the ratio of the concentration of the enol form to the keto form.

-

dot

References

An In-depth Technical Guide to the Basicity and pKa of 4,6-Dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 4,6-dihydroxy-2-methylpyrimidine (B75791), a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and as a synthetic precursor. This document outlines the key physicochemical properties, experimental protocols for their determination, and the potential biological significance of this compound's ionization state, particularly in the context of enzymatic inhibition and anticancer research.

Core Concepts: Basicity and Tautomerism

This compound, also known as 6-hydroxy-2-methylpyrimidin-4(3H)-one, is an amphoteric molecule exhibiting prototropic tautomerism. This means it can exist in various isomeric forms that differ in the location of a proton, significantly influencing its acid-base properties. The primary tautomeric and zwitterionic forms play a crucial role in its protonation behavior. The presence of the electron-donating methyl group at the 2-position increases the basicity of the pyrimidine ring compared to its unsubstituted counterpart, 4,6-dihydroxypyrimidine.

In an acidic medium, this compound undergoes two distinct protonation stages. The initial protonation is believed to occur at a pyridine (B92270) nitrogen atom of the zwitterionic form, followed by a second protonation at a carbonyl oxygen at a higher acid concentration.

Quantitative Analysis of Basicity and pKa

The acid-base properties of this compound have been experimentally determined, revealing its capacity to accept two protons. The basicity constants (pKb) are experimentally determined, from which the acid dissociation constants (pKa) of the conjugate acids are calculated using the relationship pKa + pKb = 14 (in aqueous solution).

Below is a summary of the experimentally determined basicity and calculated pKa values for the two protonation steps of this compound. For comparison, data for the related compound, 4,6-dihydroxypyrimidine, is also included.

| Compound | Protonation Step | pKb1 (Basicity Constant) | pKa1 (Conjugate Acid) | pKb2 (Basicity Constant) | pKa2 (Conjugate Acid) |

| This compound | First | -1.13 ± 0.04 | 15.13 ± 0.04 | -5.73 ± 0.23 | 19.73 ± 0.23 |

| 4,6-Dihydroxypyrimidine | First | -1.13 ± 0.04 | 15.13 ± 0.04 | -6.50 ± 0.21 | 20.50 ± 0.21 |

Note: The pKa values are calculated for the conjugate acids formed upon protonation.

Additionally, a predicted pKa value for this compound has been reported as 9.42 ± 0.20, which likely corresponds to the deprotonation of one of the hydroxyl groups under basic conditions.

Experimental Protocol: Determination of pKb by UV-Vis Spectrophotometry

The determination of the basicity constants for this compound is typically performed using UV-Vis spectrophotometric titration in a strong acid medium, such as sulfuric acid. This method relies on the principle that the electronic absorption spectra of the neutral, monoprotonated, and diprotonated species of the molecule are distinct.

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a buffered solution). A series of sulfuric acid solutions of varying concentrations (e.g., 0.1% to 99.5%) are also prepared to create a range of acidic environments.

-

Spectrophotometric Measurements: A small aliquot of the stock solution of the pyrimidine derivative is added to each of the sulfuric acid solutions. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The changes in absorbance at a specific wavelength, where the spectral differences between the different protonated forms are maximal, are plotted against the acidity function (H₀) of the sulfuric acid solutions.

-

Calculation of pKb: The pKb values are then calculated from the resulting titration curve using appropriate mathematical models, such as the Yates−McClelland equation. This analysis identifies the acidity at which half of the molecules are in the protonated form for each protonation step.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for pKb determination using UV-Vis spectrophotometry.

Tautomerism and Ionization States

The tautomeric equilibrium of this compound is a critical factor in its basicity. The molecule can exist in di-keto, keto-enol, and di-enol forms, as well as zwitterionic states. The following diagram illustrates the key tautomeric forms and the two-step protonation process.

Caption: Tautomeric forms and stepwise protonation of the compound.

Biological Relevance and Signaling Pathways

Pyrimidine derivatives are fundamental components of numerous biologically active molecules. This compound serves as a key precursor in the synthesis of various pharmaceuticals, including potential anticancer agents.[1] Its biological effects are often linked to the inhibition of enzymes involved in critical metabolic pathways.

One such significant pathway is the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells. A key rate-limiting enzyme in this pathway is dihydroorotate dehydrogenase (DHODH) . By acting as a structural scaffold for DHODH inhibitors, derivatives of this compound can play a role in anticancer therapy.

The inhibition of DHODH leads to a cascade of downstream effects that can suppress tumor growth and enhance anti-tumor immunity. The proposed signaling pathway is as follows:

-

DHODH Inhibition: A derivative of this compound binds to and inhibits the DHODH enzyme.

-

Pyrimidine Depletion: This leads to a depletion of the intracellular pyrimidine pool, which is necessary for DNA and RNA synthesis, thereby arresting cell proliferation.

-

Mitochondrial ROS Production: DHODH is linked to the mitochondrial electron transport chain. Its inhibition can lead to an increase in mitochondrial reactive oxygen species (ROS).

-

STING Pathway Activation: The accumulation of ROS can cause cellular stress and DNA damage, leading to the activation of the cGAS-STING (stimulator of interferon genes) signaling pathway.

-

Pyroptosis and Immune Response: Activation of the STING pathway can induce an inflammatory form of programmed cell death called pyroptosis and promote an innate immune response, including the enhancement of natural killer (NK) cell-dependent tumor immunotherapy.

The following diagram illustrates this proposed signaling pathway.

Caption: Signaling cascade following DHODH inhibition.

Conclusion

This compound is a basic heterocyclic compound with two distinct protonation sites, a property that is influenced by its tautomeric nature and the presence of a methyl substituent. The quantitative understanding of its pKa values is crucial for predicting its behavior in biological systems and for the rational design of derivatives with specific therapeutic applications. Its role as a scaffold for DHODH inhibitors highlights its potential in the development of novel anticancer therapies by targeting the pyrimidine synthesis pathway and modulating the tumor immune microenvironment. This guide provides the foundational knowledge for researchers and drug development professionals working with this versatile molecule.

References

Thermochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4,6-dihydroxy-2-methylpyrimidine (B75791) (CAS 40497-30-1), a critical intermediate in the synthesis of pharmaceuticals and the insensitive high explosive, 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[1][2] Due to a lack of readily available experimental data in the public domain, this document focuses on the established methodologies for determining these essential properties. It outlines detailed experimental and computational protocols for researchers to accurately characterize the molecule's thermodynamic profile.

Physicochemical and Structural Data

This compound, also known as 2-methyl-4,6-pyrimidinediol, is a heterocyclic organic compound.[1][3] Its fundamental properties are summarized in Table 1. The molecule exhibits keto-enol tautomerism, existing as an equilibrium between the dihydroxy form and its more stable dioxo (or keto-enol) tautomers, such as 6-hydroxy-2-methylpyrimidine-4(3H)-one.[4][5] This tautomerism is a critical consideration for any thermochemical analysis, as the measured properties will reflect the equilibrium mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [1][5] |

| Molecular Weight | 126.11 g/mol | [1][5] |

| Appearance | White to light beige/brown powder | [1][6] |

| Melting Point | >300 °C (lit.); 360 °C | [1][6][7] |

| Solubility | Soluble in sodium hydroxide | [1][8] |

| IUPAC Name | 4-hydroxy-2-methyl-1H-pyrimidin-6-one | [5] |

An important structural aspect of dihydroxypyrimidines is their ability to exist in multiple tautomeric forms.[4] The equilibrium between these forms influences the compound's stability and reactivity.

Caption: Tautomeric equilibrium of this compound.

Thermochemical Data

Precise experimental thermochemical data for this compound are not extensively reported in the literature. Table 2 serves as a template for the key thermochemical properties that can be determined using the experimental and computational protocols outlined in the subsequent sections. For reference, the properties of closely related pyrimidine (B1678525) derivatives would provide the closest estimates.

Table 2: Core Thermochemical Properties of this compound (Template for Experimental/Computational Data)

| Property | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Enthalpy of Formation | ΔfH° | Data not available | Bomb Calorimetry / G4(MP2) |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | From ΔfH° and S° / G4(MP2) |

| Standard Molar Entropy | S° | Data not available | Adiabatic Calorimetry / DFT |

| Molar Heat Capacity (constant pressure) | Cp | Data not available | Adiabatic Calorimetry / DFT |

Experimental Protocols for Thermochemical Characterization

The following sections describe standardized experimental procedures for determining the core thermochemical properties of solid organic compounds like this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by first measuring the standard internal energy of combustion (ΔcU°) using a constant-volume bomb calorimeter.[9][10]

Methodology:

-

Sample Preparation: A sample of this compound (typically 0.8 - 1.0 g) is accurately weighed and pressed into a pellet to ensure complete combustion.[11]

-

Bomb Assembly: The pellet is placed in a crucible within the calorimeter's pressure vessel ("bomb"). A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample. 1 mL of deionized water is added to the bomb to ensure all water formed during combustion is in the liquid state.[9]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9][12]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water (e.g., 2000 g) in the calorimeter bucket. The assembly is placed within an insulating jacket to approximate adiabatic conditions.[12]

-

Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every 30 seconds) for a period before ignition to establish a baseline drift.

-

Ignition and Data Collection: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals as it rises, and continues to be recorded until it reaches a maximum and begins to cool, establishing a post-combustion drift.[11]

-

Corrections and Analysis: The raw temperature change is corrected for heat exchange with the surroundings. Corrections are also applied for the energy of fuse wire combustion and the formation of nitric acid from residual nitrogen.[9][10]

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[10]

-

Calculation:

-

The internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter's heat capacity.

-

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation: ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for CO₂(g) and H₂O(l).

-

Heat Capacity and Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is the preferred method for accurately measuring the heat capacity (Cp) of a solid as a function of temperature. From this data, the standard molar entropy (S°) can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of powdered this compound is placed into a sample cell of the adiabatic calorimeter.

-

Calorimeter Setup: The sample cell is placed within a series of adiabatic shields. The system is evacuated, and a small amount of helium gas may be introduced to the cell to improve thermal conductivity.[13]

-

Measurement Principle: The experiment proceeds in a series of heating and equilibration steps. A measured quantity of electrical energy (Q) is supplied to the sample, causing a small temperature increase (ΔT). During this heating period, the surrounding adiabatic shields are heated concurrently to maintain a near-zero temperature difference between the cell and its surroundings, minimizing heat loss.[14]

-

Data Acquisition: The system is allowed to reach thermal equilibrium after each heating pulse, and the final temperature is recorded. The process is repeated over the desired temperature range (e.g., from near absolute zero to above standard temperature).

-

Calculation of Heat Capacity: The heat capacity at each temperature point is calculated as Cp = Q/ΔT, after subtracting the heat capacity of the empty sample cell (determined in a separate experiment).

-

Calculation of Entropy: The standard molar entropy at a temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to T, according to the third law of thermodynamics:

-

S(T) = ∫[0 to T] (Cp/T') dT'

-

Data from very low temperatures (e.g., <15 K) are typically extrapolated to 0 K using the Debye T³ law.

-

Computational Protocol for Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties. Composite methods like Gaussian-4 (G4) or G4(MP2) theory are designed to achieve chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol).[15][16]

Proposed Methodology: G4(MP2) Theory

The G4(MP2) method is a cost-effective variant of G4 theory that involves a series of calculations to approximate a high-level energy result.[15]

-

Geometry Optimization and Frequencies: The molecular geometry of the most stable tautomer of this compound is optimized, and vibrational frequencies are calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.[16]

-

Zero-Point Energy (ZPE): The unscaled vibrational frequencies from the previous step are used to compute the zero-point vibrational energy.

-

Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T) and MP2) with various basis sets. These calculations correct for deficiencies in the initial DFT calculation, basis set incompleteness, and higher-order electron correlation effects.[15]

-

Higher-Level Correction (HLC): An empirical correction term is added, which depends on the number of valence electrons, to compensate for remaining systematic errors.

-

Enthalpy of Formation Calculation: The total G4(MP2) energy at 0 K is used in an atomization scheme. The calculated atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, N, O) to yield the standard enthalpy of formation (ΔfH°₂₉₈) of the molecule.

-

Gibbs Free Energy and Entropy: The vibrational frequencies from the DFT calculation are used within the standard rigid-rotor/harmonic-oscillator statistical mechanics framework to calculate the thermal corrections to enthalpy and the total entropy (S°). The Gibbs free energy of formation (ΔfG°) can then be calculated from ΔfH° and S°.

Key Chemical Pathways

This compound is a key precursor in several multi-step syntheses. Its primary role in materials science is its use in the production of the insensitive explosive FOX-7.

Caption: Synthesis of FOX-7 from this compound.[17][18]

References

- 1. nbinno.com [nbinno.com]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound | 40497-30-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound(40497-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound | 40497-30-1 [chemicalbook.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. biopchem.education [biopchem.education]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. researchgate.net [researchgate.net]

- 14. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]

- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4,6-dihydroxy-2-methylpyrimidine (B75791), a pivotal intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, detailed synthetic protocols, physicochemical properties, and its role in the synthesis of notable compounds.

Introduction and Historical Context

The systematic exploration of pyrimidines commenced in 1884 with the pioneering work of Adolf Pinner, who first synthesized pyrimidine (B1678525) derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] This foundational work, known as the Pinner pyrimidine synthesis, laid the groundwork for the synthesis of a vast array of substituted pyrimidines, including this compound.[2][3][4] This compound, a pyrimidine derivative with hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position, has since become a crucial building block in organic synthesis.[5] Its primary significance lies in its role as a key precursor in the manufacture of the anticancer drug Dasatinib and the insensitive high explosive, 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7).[2][3][6]

Physicochemical and Spectroscopic Data

This compound exists as a white to light beige crystalline solid.[2] It exhibits tautomerism, existing in equilibrium between the dihydroxy form and its keto-enol and diketo forms.[7] A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | |

| Melting Point | >300 °C | |

| pKa | 9.42 ± 0.20 (Predicted) | [2] |

| Appearance | White to bright light brown powder | [8] |

| Solubility | Soluble in sodium hydroxide | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Signals are strongly shifted to a weak field in concentrated H₂SO₄ compared to DMSO-d₆. For the methyl group, the shift difference (ΔδH) is +1.17 ppm. | [7] |

| ¹³C NMR | Spectra available for viewing. | [9] |

| IR (Infrared) | In the solid state, IR spectroscopy suggests the presence of lactam-lactim and dilactam forms. Spectra available for viewing. | [7][10] |

| UV-Vis | In acidic media (0.1–99.5% H₂SO₄), the compound exhibits two protonation stages. Intense absorption maxima are observed at 200–204 nm and 252–254 nm. | [7] |

Synthesis of this compound

The primary route for the synthesis of this compound is a modification of the Pinner pyrimidine synthesis. This involves the base-catalyzed condensation of an acetamidine (B91507) salt with a malonic ester.[3]

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are consolidated from various optimized procedures.

Protocol 1: Synthesis using Sodium Methoxide (B1231860) and Dimethyl Malonate [5]

-

Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3960 mL of methanol (B129727). Under an ice bath, add 608.8 g (11.25 mol) of sodium methoxide while stirring.

-

Condensation Reaction: To the sodium methoxide solution, add 330 g (2.5 mol) of dimethyl malonate and 472.5 g (5 mol) of acetamidine hydrochloride.

-

Reaction Execution: Remove the ice bath and warm the mixture to 18-25 °C. Stir the reaction for 5 hours. The solution will appear creamy white.

-

Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C). Add 50 mL of water to dissolve the residue.

-

Precipitation: Adjust the pH to 1-2 with 4 mol/L hydrochloric acid. A white solid will precipitate.

-

Isolation and Purification: Stir the mixture at 0 °C for 5 hours to complete crystallization. Filter the solid by suction, wash successively with ice-cold water and 0-5 °C ice-cold methanol. Dry the product to obtain white solid this compound. The reported yield is approximately 86%.[5]

Reaction Mechanisms and Logical Workflows

Mechanism of the Pinner Pyrimidine Synthesis

The synthesis of this compound proceeds via the Pinner pyrimidine synthesis mechanism. The key steps involve the initial formation of an enolate from the malonic ester, followed by nucleophilic attack on the amidine, and subsequent cyclization and dehydration.

Caption: Mechanism of the Pinner synthesis for this compound.

Role as a Key Synthetic Intermediate

This compound is a critical precursor for several important molecules. Its conversion often involves an initial chlorination step to form 4,6-dichloro-2-methylpyrimidine, which is then further functionalized.

Caption: Synthetic utility of this compound.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of Pinner, continues to be of significant interest in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate for the production of high-value compounds. This guide has provided a detailed overview of its discovery, synthesis, and applications, offering valuable insights for professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FOX-7 - Sciencemadness Wiki [sciencemadness.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. vixra.org [vixra.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [bayvillechemical.net]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(40497-30-1) IR2 [m.chemicalbook.com]

Methodological & Application